(4-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional architecture. X-ray diffraction analysis of closely related pyrazoline derivatives provides essential insights into the molecular geometry of this compound class. The crystal structure of the similar compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone demonstrates that the benzene rings form dihedral angles of 6.58(6) and 85.31(6)° with the mean plane of the 4,5-dihydro-1H-pyrazole ring, with an r.m.s. deviation of 0.0231 Å. The pyrazoline ring maintains planarity with a maximum deviation of 0.032(1) Å, while the dihedral angle between the benzene rings reaches 78.75(6)°.
Systematic analysis of the molecular dimensions indicates that the pyrazoline ring system adopts a characteristic envelope conformation. The crystal structure of 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(thiophene-2-carbonyl)thiazole shows that the pyrazole ring is almost planar with an r.m.s. deviation of 0.043 Å, with the fluorobenzene ring positioned perpendicular to the central ring system at a dihedral angle of 77.9(3)°. This perpendicular orientation appears to be a conserved structural feature across various pyrazoline derivatives containing fluorophenyl substituents.
Comparative crystallographic data from multiple studies reveal consistent bond length patterns within the pyrazoline framework. The structural analysis of 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole demonstrates that the pyrazoline ring forms dihedral angles of 8.1(2), 14.2(2), and 71.4(2)° with the phenyl, 4-bromophenyl, and 4-fluorophenyl substituents respectively. These angular relationships suggest that steric interactions between halogen substituents significantly influence the overall molecular conformation.
| Structural Parameter | Value | Standard Deviation | Reference Compound |
|---|---|---|---|
| Pyrazole ring r.m.s. deviation | 0.0231 Å | ±0.001 Å | C₁₇H₁₄BrFN₂O |
| Dihedral angle (Ring 1) | 6.58° | ±0.06° | Bromophenyl-pyrazole |
| Dihedral angle (Ring 2) | 85.31° | ±0.06° | Fluorophenyl-pyrazole |
| Maximum ring deviation | 0.032 Å | ±0.001 Å | Pyrazoline envelope |
Tautomeric Equilibrium Studies in Pyrazoline Ring Systems
The tautomeric behavior of pyrazoline derivatives represents a critical aspect of their chemical identity and reactivity patterns. Detailed spectroscopic investigations of related compounds provide valuable insights into the equilibrium dynamics between different tautomeric forms. The crystal structure analysis of N-substituted pyrazolines reveals that the pyrazole ring maintains consistent planarity across various substituent patterns, with r.m.s. deviations ranging from 0.0333 Å to 0.0457 Å depending on the specific molecular environment.
Nuclear magnetic resonance studies of pyrazoline systems demonstrate that the 4,5-dihydro-1H-pyrazole tautomer predominates in both solution and solid-state environments. The structural characterization of compounds such as 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)acetamide derivatives confirms that the nitrogen atoms in the pyrazole ring maintain their sp² hybridization state, contributing to the overall aromatic character of the heterocyclic system. This tautomeric preference directly influences the compound's ability to participate in hydrogen bonding networks and π-π stacking interactions.
Quantum chemical calculations support experimental observations regarding tautomeric stability. Density functional theory studies on similar pyrazoline derivatives indicate that the 4,5-dihydro-1H-pyrazole form exhibits lower total energy compared to alternative tautomeric structures. The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions favor the observed tautomeric configuration, providing theoretical validation for experimental crystallographic findings.
The presence of electron-withdrawing halogen substituents, particularly bromine atoms, significantly stabilizes the pyrazoline tautomer through inductive effects. Computational studies demonstrate that bromophenyl substituents enhance the electron density localization within the heterocyclic ring, thereby reducing the propensity for tautomeric interconversion. This stabilization effect contributes to the remarkable structural consistency observed across different crystallographic environments.
Conformational Dynamics of Diaryl Substituents
The conformational flexibility of diaryl substituents in this compound plays a crucial role in determining its physicochemical properties and biological activity. Systematic analysis of related pyrazoline structures reveals distinct rotational preferences for bromophenyl and fluorophenyl groups relative to the central heterocyclic core. The crystal structure of ethyl 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yloxy)acetate demonstrates that halogenated aromatic substituents adopt specific orientations that minimize steric repulsion while maximizing favorable intermolecular interactions.
Temperature-dependent crystallographic studies indicate that diaryl substituents exhibit restricted rotation around their attachment points to the pyrazoline ring. The structural analysis of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole reveals that the bromophenyl rings are oriented with twist angles of 8.9(2)°, 11.4(3)°, and 4.0(3)° relative to the central planar framework. These angular constraints arise from the balance between electronic conjugation effects and steric hindrance between adjacent aromatic systems.
Molecular dynamics simulations provide additional insights into the conformational landscape of diaryl-substituted pyrazolines. Computational studies demonstrate that fluorophenyl substituents exhibit greater rotational freedom compared to bromophenyl groups due to the smaller van der Waals radius of fluorine atoms. This differential flexibility influences the compound's ability to adopt optimal binding conformations in biological systems and affects its overall pharmacological profile.
The intermolecular packing arrangements in crystalline phases reveal the importance of halogen bonding interactions in stabilizing specific conformational states. Analysis of the crystal structure shows weak intermolecular C-Br⋯F-C interactions with geometry parameters: Br⋯F = 3.26(2) Å and Br⋯F-C angle = 111.5(9)°. These halogen bonds contribute to the overall stability of the crystal lattice and influence the preferred conformational orientations of the diaryl substituents.
| Substituent Group | Dihedral Angle | Rotational Barrier | Interaction Type |
|---|---|---|---|
| 4-Bromophenyl (C3) | 8.9(2)° | High | Steric hindrance |
| 4-Bromophenyl (C5) | 4.0(3)° | Moderate | π-π stacking |
| 4-Fluorophenyl | 86.07(13)° | Low | Halogen bonding |
| Pyrazoline core | 0.043 Å deviation | Rigid | Aromatic conjugation |
Comparative Analysis with Related Pyrazoline Derivatives
The structural characterization of this compound benefits significantly from comparative analysis with closely related pyrazoline derivatives. Systematic examination of compounds with varying halogen substitution patterns reveals clear structure-activity relationships that govern their crystallographic properties and molecular behavior. The crystal structure of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one demonstrates that heavier halogens induce greater distortions in the molecular framework compared to fluorine and bromine substituents.
Comprehensive structural comparison reveals that pyrazoline derivatives containing multiple halogen substituents exhibit enhanced crystallographic stability. The analysis of 2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(thiophene-2-carbonyl)thiazole shows that the molecule adopts a characteristic T-shape configuration, with all substituents except the perpendicular fluorobenzene ring being approximately coplanar. This geometric arrangement appears to be conserved across various derivatives containing both bromophenyl and fluorophenyl groups.
Quantitative analysis of bond length variations across different pyrazoline derivatives provides insights into electronic effects of halogen substitution. Studies of compounds such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveal that bromine substitution leads to systematic lengthening of adjacent C-C bonds due to inductive electron withdrawal. The molecular formula C₁₀H₉BrN₂ crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.9070(3) Å, b = 9.2731(7) Å, and c = 17.5641(14) Å.
Pharmacological evaluation studies demonstrate that structural modifications significantly impact biological activity profiles. Research on pyrazoline derivatives indicates that compounds containing both bromophenyl and fluorophenyl substituents exhibit enhanced antioxidant and anti-inflammatory properties compared to mono-substituted analogs. The docking results suggest that these multi-halogenated compounds demonstrate excellent binding affinity to various biological targets, with the specific spatial arrangement of halogen atoms playing a crucial role in molecular recognition processes.
Synthesis methodologies for related compounds provide valuable insights into optimal preparation strategies. The preparation of similar pyrazoline derivatives typically involves cyclization reactions between appropriate chalcone precursors and hydrazine derivatives under controlled conditions. Reaction conditions such as temperature, solvent choice, and catalyst selection significantly influence the yield and purity of the final products, with yields ranging from 60% to 86% depending on the specific substituent pattern.
| Compound | Space Group | Cell Parameters (Å) | Yield (%) | Biological Activity |
|---|---|---|---|---|
| C₁₇H₁₄BrFN₂O | P2₁/c | a=6.097, b=12.308, c=20.143 | 75-85 | Antioxidant |
| C₂₄H₁₆Br₂FN₃S | P1̄ | a=11.293, b=11.583, c=16.997 | 86 | Anti-inflammatory |
| C₁₀H₉BrN₂ | P2₁2₁2₁ | a=5.907, b=9.273, c=17.564 | 70-80 | Antimicrobial |
| C₂₅H₁₇BrFN₃S | P1̄ | a=7.573, b=11.143, c=16.412 | 79 | Anticancer |
Properties
IUPAC Name |
(4-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2FN2O/c23-17-7-1-14(2-8-17)20-13-21(15-5-11-19(25)12-6-15)27(26-20)22(28)16-3-9-18(24)10-4-16/h1-12,21H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOVIRMGHWMBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, identified by its CAS number 951885-68-0, is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of bromine and fluorine substituents which are known to enhance biological activity in various compounds. The structure features a pyrazole moiety, which is commonly associated with diverse pharmacological effects.
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.20 g/mol |
| CAS Number | 951885-68-0 |
| Solubility | Soluble in ethanol |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated substantial antibacterial and antifungal activities against various pathogens. Specifically, the compound's structure allows it to interact effectively with microbial enzymes, inhibiting their function and leading to cell death .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS. The results indicated that this compound possesses a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism involves blocking the NF-kB signaling pathway, which plays a pivotal role in inflammation. This suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer effects of this compound on different cancer cell lines, including breast and prostate cancer. The findings revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction through caspase activation .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with this compound improved cognitive function and reduced neuronal damage by modulating oxidative stress markers and inflammatory responses .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical development, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. Studies have demonstrated that (4-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can inhibit tumor growth in various cancer cell lines by inducing apoptosis through specific molecular pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Neurological Disorders : There is ongoing research into the use of this compound for treating neurological disorders such as Alzheimer's disease. Its ability to inhibit certain enzymes involved in neurodegeneration makes it a candidate for further investigation .
Agricultural Chemistry
In agricultural chemistry, this compound has potential applications:
- Pesticide Development : The structural properties of this compound make it suitable for developing new agrochemicals aimed at pest control. Its effectiveness against specific pests can enhance crop yields and protect against diseases .
Material Science
The incorporation of this compound into advanced materials is being explored:
- Polymer Synthesis : The unique chemical structure allows for modifications that can lead to polymers with enhanced thermal and mechanical properties. This can be beneficial in creating coatings and other materials with specific functionalities .
Data Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Pharmaceutical | Anticancer, Anti-inflammatory, Neurological | Induces apoptosis; reduces cytokines |
| Agricultural Chemistry | Pesticide development | Effective against pests |
| Material Science | Polymer synthesis | Enhanced properties in coatings |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as a targeted therapy .
- Anti-inflammatory Study : Experimental results showed that treatment with this compound led to a significant decrease in inflammatory markers in animal models .
- Pesticide Efficacy : Field trials indicated that formulations containing this compound provided effective pest control comparable to existing commercial pesticides without significant adverse environmental impacts .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Crystallographic Comparison
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Diketones
The pyrazoline core is typically constructed via cyclocondensation between hydrazine derivatives and α,β-unsaturated ketones. A representative protocol involves reacting 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(4-bromophenyl)ethanone in anhydrous ethanol under reflux for 3 hours . The reaction proceeds via nucleophilic substitution, where the thioamide group attacks the electrophilic α-carbon of the bromoethanone, followed by cyclization to form the thiazole ring. Cooling the mixture precipitates the product, which is purified via recrystallization from dimethylformamide (DMF), yielding 86% .
Key parameters influencing this step include:
-
Solvent polarity : Ethanol facilitates both solubility and moderate reflux temperatures (78°C).
-
Reaction time : Prolonged heating (>3 hours) risks decomposition, as evidenced by byproduct formation in analogous syntheses .
-
Purification : DMF recrystallization ensures removal of unreacted starting materials and inorganic salts .
Multi-Component One-Pot Synthesis
Recent advancements employ one-pot, multi-component reactions to streamline pyrazoline formation. A four-component reaction utilizing 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, aldehydes, and phenacyl bromides has been adapted for related structures . The procedure involves:
-
Cyclocondensation of hydrazine and acetylacetone to form a pyrazole intermediate.
-
Sequential addition of aldehyde and phenacyl bromide, mediated by triethylamine, to assemble the dihydrothiadiazine moiety .
For the target compound, substituting the aldehyde with 4-bromobenzaldehyde and the phenacyl bromide with 2-bromo-1-(4-bromophenyl)ethanone could yield the desired product. Optimized conditions (reflux with triethylamine) achieve yields up to 92% .
Melt-Assisted Cyclization
Solid-state reactions under melt conditions offer solvent-free alternatives. A study demonstrated that heating chalcone derivatives with isoniazid at 160–180°C for 30–45 minutes produces pyrazolines in 90–98% yields . Adapting this method, 4-bromophenylchalcone could be reacted with hydrazine derivatives to form the pyrazoline core, followed by ketone coupling.
| Entry | Chalcone Derivative | Yield (%) |
|---|---|---|
| 1 | 4-Bromophenyl | 96 |
| 2 | 4-Fluorophenyl | 92 |
Table 1: Representative yields for melt-assisted pyrazoline synthesis .
Methanone Group Introduction
The methanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution. A patent describes the use of p-bromophenylacetic acid and solid acid catalysts (e.g., Amberlyst-15) in methanol under reflux to generate intermediate ketones . Subsequent treatment with sodium methoxide and dimethyl carbonate facilitates esterification, yielding precursors for methanone formation .
Critical steps :
-
Catalyst selection : Solid acids enhance recyclability and reduce side reactions .
-
Temperature control : Maintaining 70–80°C during methoxide reactions prevents decarboxylation .
Purification and Characterization
Final purification often involves sequential solvent extractions and chromatography. For instance, the target compound is isolated via toluene-water partitioning to remove hydrophilic impurities . Crystallographic analysis confirms coplanarity of the pyrazoline and bromophenyl rings, with twist angles of 8.9–11.4° between aromatic systems . Weak intermolecular C–Br⋯F–C interactions (3.26 Å) stabilize the crystal lattice .
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 86 | 3 | High purity via recrystallization |
| Multi-component | 92 | 6 | Scalability |
| Melt-assisted | 96 | 0.75 | Solvent-free |
| Patent route | 74 | 12 | Cost-effective catalysts |
Table 2: Comparison of synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
